molecular formula C24H23N3O3S2 B2891418 3-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide CAS No. 895424-85-8

3-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide

Cat. No.: B2891418
CAS No.: 895424-85-8
M. Wt: 465.59
InChI Key: IUHBEPSJIMEOCA-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a benzenesulfonyl group linked to a propanamide backbone, with two distinct nitrogen-containing heterocyclic substituents: a 5,7-dimethyl-1,3-benzothiazol-2-yl group and a pyridin-3-ylmethyl moiety.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-17-13-18(2)23-21(14-17)26-24(31-23)27(16-19-7-6-11-25-15-19)22(28)10-12-32(29,30)20-8-4-3-5-9-20/h3-9,11,13-15H,10,12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHBEPSJIMEOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of the dimethyl groups. The phenylsulfonyl group is then attached through sulfonylation reactions, and finally, the pyridin-3-ylmethyl group is introduced via amide bond formation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on structural and functional groups:

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Potential Applications
3-(Benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide Propanamide with benzenesulfonyl group 5,7-Dimethylbenzothiazole, Pyridinylmethyl Kinase inhibition, antimicrobial1
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) Quinoline-sulfonamide hybrid Styryl, Methoxy groups Anticancer, enzyme inhibition
5-Chloro-8-hydroxyquinoline sulfonamide derivatives Quinoline-sulfonamide Variable aryl/heteroaryl groups Antibacterial, antifungal

Key Observations

Synthetic Pathways: The synthesis of IIIa () involves reacting a styrylquinoline derivative with benzenesulfonyl chloride in pyridine. This mirrors the benzenesulfonyl incorporation in the target compound, suggesting analogous methods could be applied for its synthesis. The pyridinylmethyl and benzothiazole groups in the target compound may require additional steps, such as reductive amination or nucleophilic substitution, to attach the substituents.

Biological Activity: IIIa and related quinoline-sulfonamides exhibit anticancer and antimicrobial properties due to their ability to intercalate DNA or inhibit enzymes like carbonic anhydrase. The target compound’s benzothiazole group is known for kinase inhibition (e.g., JAK/STAT pathways), while the pyridinylmethyl moiety may enhance solubility and bioavailability compared to simpler sulfonamides.

However, this could reduce aqueous solubility, a common trade-off in drug design. The pyridinylmethyl group introduces a basic nitrogen, which may improve pharmacokinetic profiles by facilitating salt formation or hydrogen bonding.

Research Findings and Limitations

  • Gaps in Evidence: No direct pharmacological or pharmacokinetic data for the target compound are provided. Comparative analysis relies on structural parallels to well-studied sulfonamide/benzothiazole hybrids.
  • SAR Hypotheses :
    • Substitution at the benzothiazole C-5 and C-7 positions (methyl groups) may sterically hinder interactions with off-target enzymes, improving selectivity.
    • The pyridinylmethyl group’s orientation could influence binding to charged or aromatic pockets in biological targets.

Biological Activity

The compound 3-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a benzothiazole moiety and a benzenesulfonyl group, suggest it may have significant pharmacological properties.

Structural Characteristics

This compound has the molecular formula C24H22N2O4SC_{24}H_{22}N_2O_4S and incorporates functional groups that enhance its solubility and reactivity. The benzothiazole component is known for its diverse biological activities, making this compound a candidate for further medicinal chemistry research.

Anticancer Activity

Research indicates that compounds with similar benzothiazole structures exhibit potent anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit the growth of various cancer cell lines, including HepG2 (human liver carcinoma) and other tumor types. In vitro studies have demonstrated that certain derivatives can achieve low IC50IC_{50} values, indicating high potency against cancer cells .

Antimicrobial Properties

The compound's structural analogs have also been evaluated for antimicrobial activity. Compounds similar to this compound have shown effectiveness against bacteria such as E. coli and Staphylococcus aureus. The presence of the sulfonamide group is believed to enhance this activity by improving interactions with bacterial enzymes .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the binding affinity to specific biological targets—such as enzymes or receptors—plays a crucial role. Techniques like surface plasmon resonance and isothermal titration calorimetry are employed to quantitatively assess these interactions .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Anticancer Screening : A study on benzothiazole derivatives found that certain compounds exhibited significant cytotoxicity against HepG2 cells, with some showing lower IC50IC_{50} values than standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Testing : In vitro tests revealed that benzothiazole derivatives had varying degrees of antibacterial activity against E. coli, with some compounds demonstrating zones of inhibition greater than 1 cm .

Comparative Analysis

To better understand the potential of this compound in comparison to similar compounds, the following table summarizes key features:

Compound NameStructural FeaturesBiological Activity
3-(benzenesulfonyl)-N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamideBenzothiazole & benzenesulfonyl groupsAnticancer & antimicrobial
AS601245Pyrimidine moiety alongside benzothiazoleKnown for kinase inhibition
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)Lacks sulfonamide functionalityFocused on different biological activities

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